2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one
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Overview
Description
2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one is a heterocyclic compound that features a unique combination of functional groups, including a thiazolidinone ring, a triazole ring, and a dimethylaminomethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one typically involves multi-step reactions. One common method starts with the preparation of 3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one, which is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminomethylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the dimethylaminomethylidene group.
Scientific Research Applications
2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemistry: It is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties such as luminescence or conductivity.
Mechanism of Action
The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The triazole and thiazolidinone rings are known to interact with biological receptors through hydrogen bonding and dipole interactions, leading to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are known for their antimicrobial and antifungal properties.
Thiazolidinone Derivatives: These compounds are studied for their anticancer and anti-inflammatory activities.
Uniqueness
The presence of both triazole and thiazolidinone rings in a single molecule enhances its versatility and effectiveness in various scientific research fields .
Properties
IUPAC Name |
5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6OS/c1-4-16-9(17)8(5-14(2)3)18-10(16)13-15-6-11-12-7-15/h5-7,10,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTMYUJZGDJECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(SC(=CN(C)C)C1=O)NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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